molecular formula C15H12Cl2O3 B1451312 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-90-0

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1451312
M. Wt: 311.2 g/mol
InChI Key: XETIUEPQFQSSCM-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is an organic chemical. It has a molecular formula of C15H12Cl2O3 and a molecular weight of 311.16 .


Physical And Chemical Properties Analysis

The compound “2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” has a molecular weight of 311.16 . It is stored at a temperature between 28 C .

Scientific Research Applications

  • Synthesis of Oxime-Phosphazenes : Oxime-cyclophosphazenes have been prepared and reacted with various chlorides including benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride. These reactions have led to the synthesis of hexa and pentasubstituted compounds, demonstrating the versatility of oxime-phosphazenes in creating a range of chemically modified phosphazenes, which could have applications in material science and polymer chemistry (Çil et al., 2006).

  • Catalytic Applications in Organic Synthesis : Palladium complexes, when used as catalysts, have shown good activity for the methoxycarbonylation of strongly activated aryl chlorides, indicating the potential of such complexes in facilitating the synthesis of important organic compounds, possibly including those related to 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride (Jiménez-Rodríguez et al., 2005).

  • Oxidation and Environmental Remediation : The electrochemical degradation of chlorinated compounds, akin to 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, has been studied, particularly in the context of environmental remediation. This research highlights the potential use of electrochemical methods for the breakdown of chlorinated organic pollutants in water (Brillas et al., 2003).

  • Reactivity and Degradation Studies : Investigations into the reactivity of chlorine constituents towards aromatic ethers provide insights into the chlorination processes that could affect compounds like 2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. Understanding these reactions is crucial for developing strategies to mitigate the formation of disinfection byproducts in water treatment processes (Sivey & Roberts, 2012).

Safety And Hazards

The compound “2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” should not be released into the environment . It is combustible and containers may explode when heated . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETIUEPQFQSSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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